gold(1+);N-phenyl-2-sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

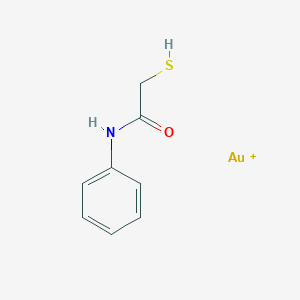

Gold(1+);N-phenyl-2-sulfanylacetamide (CAS 16925-51-2) is a mononuclear gold(I) complex coordinated with the sulfhydryl-containing ligand N-phenyl-2-sulfanylacetamide. The ligand features a thiol (-SH) group that binds to the Au(I) center, forming a stable coordination complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aurothioglycanide can be synthesized by the reaction of aurous bromide with thioglycolic acid anilide . The reaction typically involves the following steps:

- Preparation of aurous bromide (AuBr) by reacting gold with bromine.

- Reaction of aurous bromide with thioglycolic acid anilide in an appropriate solvent.

- Isolation and purification of the resulting aurothioglycanide.

Industrial Production Methods: Industrial production of aurothioglycanide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Aurothioglycanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of gold.

Reduction: Reduction reactions can convert aurothioglycanide to lower oxidation states.

Substitution: The thioglycolic acid moiety can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions often involve the use of phosphines or other sulfur-containing ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) or gold(0) species.

Scientific Research Applications

Aurothioglycanide has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other gold-containing compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

Industry: It finds applications in the development of advanced materials and nanotechnology.

Mechanism of Action

The exact mechanism of action of aurothioglycanide in the treatment of rheumatoid arthritis is not fully understood. it is believed to involve the following pathways:

Immune Modulation: The compound modulates the immune response, reducing inflammation and preventing joint damage.

Inhibition of Enzymes: Aurothioglycanide inhibits specific enzymes involved in the inflammatory process, such as metalloproteinases.

Interaction with Cellular Targets: The gold atom in the compound interacts with cellular proteins and DNA, altering their function and reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Gold(I) Compounds

Structural and Ligand-Based Differences

Gold(I) complexes are highly influenced by ligand architecture. Below is a comparative analysis with structurally related compounds:

Gold(I) Amidinate Complexes

Dinuclear, trinuclear, and tetranuclear gold(I) amidinate complexes (e.g., [Au₄(ArNC(H)NAr)₄], where Ar = aryl groups) are well-studied. Key distinctions from the target compound include:

- Nuclearity: Amidinate complexes often form polynuclear structures (e.g., tetranuclear [Au₄] clusters), whereas gold(1+);N-phenyl-2-sulfanylacetamide is mononuclear .

- Ligand Type: Amidinate ligands (N,N'-diarylformamidinate) are chelating, bridging ligands that stabilize multi-gold centers. In contrast, the sulfanylacetamide ligand is monodentate, coordinating via the sulfur atom .

- Bond Parameters :

Gold(I) Thiolate Complexes

- Coordination Geometry : Linear two-coordinate geometry around Au(I), consistent with the target compound .

- Stability : Thiolate ligands enhance stability against oxidation compared to phosphine or halide ligands .

Gold Trichloride and Aurate Salts

- Oxidation State : Gold trichloride (AuCl₃, CAS 16903-35-8) features Au(III), differing from the Au(I) center in the target compound.

- Reactivity : Au(III) complexes are more oxidizing, whereas Au(I) thiolates are redox-stable under ambient conditions .

Data Table: Comparative Structural Properties

Research Findings and Limitations

- Ligand Effects: Sulfanylacetamide’s monodentate coordination limits nuclearity but enhances solubility in polar solvents compared to polynuclear amidinates .

- Data Gaps : Structural parameters (e.g., exact Au-S bond length) for this compound are inferred due to absent experimental data in the provided evidence.

Properties

CAS No. |

16925-51-2 |

|---|---|

Molecular Formula |

C8H8AuNOS |

Molecular Weight |

363.19 g/mol |

IUPAC Name |

2-anilino-2-oxoethanethiolate;gold(1+) |

InChI |

InChI=1S/C8H9NOS.Au/c10-8(6-11)9-7-4-2-1-3-5-7;/h1-5,11H,6H2,(H,9,10);/q;+1/p-1 |

InChI Key |

ODENGJOFMCVWCT-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)NC(=O)CS.[Au+] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C[S-].[Au+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.